3-(Tert-butylamino)-1-phenylpropan-1-one
Beschreibung
Eigenschaften
Molekularformel |
C13H19NO |
|---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
3-(tert-butylamino)-1-phenylpropan-1-one |
InChI |
InChI=1S/C13H19NO/c1-13(2,3)14-10-9-12(15)11-7-5-4-6-8-11/h4-8,14H,9-10H2,1-3H3 |
InChI-Schlüssel |
GAJKPCUFHJCUFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NCCC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Key Observations :
Pharmacological and Toxicological Considerations
- Bupropion Impurities: 3-(tert-butylamino)-1-phenylpropan-1-one is a deschloro impurity of bupropion, with purity standards ≥95% for pharmaceutical use .
Q & A
Q. How can the synthesis of 3-(tert-butylamino)-1-phenylpropan-1-one be optimized for high yield and purity?
- Methodological Answer : The compound is typically synthesized via a Mannich reaction , involving acetophenone, tert-butylamine, and formaldehyde under acidic conditions. Optimization includes:
- Catalyst selection : Use of hydrochloric acid or trifluoroacetic acid to stabilize intermediates .
- Temperature control : Maintaining 50–60°C to balance reaction rate and byproduct formation .
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product .
Q. What analytical techniques are most reliable for characterizing 3-(tert-butylamino)-1-phenylpropan-1-one?
- Methodological Answer :
- NMR Spectroscopy :
- 1H NMR : Signals for the tert-butyl group (δ ~1.2 ppm, singlet) and aromatic protons (δ ~7.5–8.0 ppm) confirm regiochemistry .
- 13C NMR : Carbonyl resonance (δ ~205 ppm) and quaternary carbons in the tert-butyl group (δ ~28–35 ppm) validate the backbone .
- X-ray Crystallography : Resolves stereochemical ambiguities; SHELX software (e.g., SHELXL) is widely used for refinement .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₁₃H₁₉NO, [M+H]⁺ = 206.1545) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer :
- Neurotransmitter Reuptake Inhibition :
- Dopamine/Norepinephrine Transporters : Radioligand binding assays (e.g., [³H]-WIN 35,428 for dopamine) to assess affinity .
- Enzyme Inhibition :
- Monoamine Oxidase (MAO) : Fluorometric assays using kynuramine as a substrate to measure inhibition kinetics .
- Cytotoxicity : MTT assays on HEK-293 or SH-SY5Y cells to evaluate safety margins .
Advanced Research Questions
Q. How can enantiomeric separation of 3-(tert-butylamino)-1-phenylpropan-1-one be achieved, and how do enantiomers differ pharmacologically?
- Methodological Answer :
- Chiral Chromatography : Use of Chiralpak AD-H or OD-H columns with hexane/isopropanol (90:10) mobile phase; α-value >1.2 indicates separation feasibility .
- Asymmetric Synthesis : Employ chiral auxiliaries like (S)-tert-butanesulfinamide to induce stereoselectivity during the Mannich reaction .
- Pharmacological Differences :
- In Vivo Studies : Enantiomers may show divergent efficacy in the Porsolt forced swim test (antidepressant activity) and locomotor activity assays (stimulant side effects) .
Q. What computational strategies can predict structure-activity relationships (SAR) for derivatives of 3-(tert-butylamino)-1-phenylpropan-1-one?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with dopamine transporters (e.g., SERT, DAT) .
- QSAR Models : Use descriptors like logP, polar surface area, and Hammett constants to correlate substituent effects (e.g., chloro or trifluoromethyl groups) with bioactivity .
- MD Simulations : GROMACS for analyzing ligand-receptor complex stability over 100-ns trajectories .
Q. How can conflicting data on the compound’s mechanism of action be resolved?
- Methodological Answer :
- Orthogonal Assays : Combine radioligand binding (e.g., [³H]-nisoxetine) with functional assays (e.g., fluorescent Ca²⁺ flux) to distinguish transporter inhibition from off-target effects .
- Knockout Models : Use DAT or NET knockout mice to isolate pharmacological pathways .
- Metabolite Profiling : LC-MS/MS to identify active metabolites that may contribute to observed contradictions .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
